4-(3-Phenylpropyl)pyridine

Description

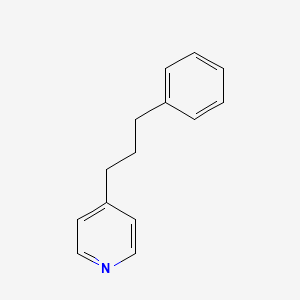

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIVEISJBBUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044869 | |

| Record name | 4-(3-Phenylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 4-(3-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2057-49-0 | |

| Record name | 4-(3-Phenylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2057-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(3-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3-Phenylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-PHENYLPROPYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9Q68EK6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(3-Phenylpropyl)pyridine (4-PPPy). The information is intended to serve as a technical resource for professionals in research, chemical synthesis, and pharmaceutical development.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This structure combines the aromatic, electron-deficient nature of the pyridine ring with the hydrophobic, flexible phenylpropyl chain.

IUPAC Name: this compound[1][2] SMILES: C1=CC=C(C=C1)CCCC2=CC=NC=C2[2] InChI: InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2[1][2][3] InChIKey: AQIIVEISJBBUCR-UHFFFAOYSA-N[1][2][4]

The structural arrangement of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[5][6][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and bases.[5][6][7][9] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [1][2][3][7] |

| Molecular Weight | 197.28 g/mol | [1][7][10] |

| CAS Number | 2057-49-0 | [1][2][4] |

| Appearance | Colourless to light yellow liquid | [5][6][7][8] |

| Boiling Point | 320-322 °C (at 760 mmHg) 186 °C (at 2.40 mmHg) | [1][5][7][11][12] |

| Melting Point | < -30 °C | [12] |

| Density | 1.029 - 1.032 g/cm³ (at 25 °C) | [1][5][7][12] |

| Refractive Index (n²⁰/D) | 1.563 | [5][6][7] |

| Flash Point | 140 - 158 °C | [1][7][12] |

| Water Solubility | 318.5 mg/L (at 25 °C); Difficult to mix | [1][5][7] |

| LogP | 3.5 - 4.04 | [2][7] |

| pKa | 6.05 ± 0.10 (Predicted) | [7] |

Synthesis and Experimental Protocols

Several synthetic routes have been established for this compound, offering different advantages in terms of yield, scalability, and environmental impact.

Caption: Key synthetic pathways to this compound.

3.1 Experimental Protocol: Wolff-Kishner Reduction

This method provides a high-yield pathway from the corresponding ketone.[1]

-

Reactants: 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, and a strong base such as potassium hydroxide (KOH).

-

Procedure: The ketone is heated with hydrazine hydrate and KOH.

-

Conditions: The reaction mixture is heated to approximately 195°C.

-

Mechanism: The carbonyl group is reduced to a methylene group.

-

Yield: This method affords this compound in an 88% yield.[1]

3.2 Experimental Protocol: Electrochemical Synthesis

A more recent, environmentally friendly approach avoids the need for metal catalysts.[1]

-

Reactants: Pyridine and 3-phenylpropyl bromide.

-

Solvent: Acetonitrile.

-

Procedure: Constant-current electrolysis is applied to the solution.

-

Advantages: This green alternative avoids harsh reagents and external metal catalysts.

-

Yield: Preliminary studies have shown a 65% yield for this method.[1]

Reactivity and Derivatization

The this compound scaffold is a versatile starting point for synthesizing a range of derivatives by targeting the pyridine nitrogen or the aromatic rings.

-

N-Oxidation: The pyridine nitrogen can be oxidized to form this compound 1-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[13] The resulting N-oxide is a key auxiliary ligand in catalytic processes like asymmetric epoxidation.[13][14]

-

Nitration: The phenyl ring can undergo electrophilic substitution. For instance, reaction with a sulfonitric mixture (nitric acid and sulfuric acid) at low temperatures yields 4-[3-(4-nitrophenyl)propyl]pyridine.[15]

-

Dimerization: Under basic conditions, such as reaction with sodamide in refluxing xylene, this compound can undergo oxidative coupling to form 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[4]

Applications in Research and Development

The unique combination of a polar pyridine head and a nonpolar phenylpropyl tail gives this compound utility in diverse scientific fields.[16]

Caption: Major application areas of this compound.

5.1 Electrochemistry this compound serves as a key component in electrochemical research, particularly as an organic solvent medium for water-insoluble transition metal complexes.[5][6] It is widely used to create microdroplets immobilized on electrodes to study electrochemically driven ion transfer processes across liquid-liquid interfaces.[1] These "triple-phase boundary" systems are instrumental in investigating the thermodynamic and kinetic parameters of these transfer processes.[1][17]

5.2 Catalysis The compound has significant applications in catalysis:

-

Nanoparticle Stabilization: It acts as an effective stabilizing agent for metallic nanoparticles, preventing their agglomeration and preserving catalytic activity.[1] NMR studies have confirmed that stabilization occurs through a bidentate coordination involving both the pyridine's nitrogen atom and the phenyl group with the metal surface.[1]

-

Ligand Synthesis: It is a precursor for ligands used in various catalytic reactions. For example, it is used to prepare N-heterocyclic carbene (NHC) ligands for selective C-4 alkylation of pyridines.[5][6] Furthermore, its N-oxide derivative is an important component in manganese-salen-catalyzed asymmetric epoxidation reactions.[5][6]

5.3 Drug Development In medicinal chemistry and pharmaceutical manufacturing, this compound is valued as a key building block and versatile intermediate.[10][16] Its structure allows for the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[10] Computational docking studies on related heterocyclic scaffolds targeting G-protein coupled receptors (GPCRs) highlight the potential of this structural motif in rational drug design.[1]

References

- 1. This compound|CAS 2057-49-0 [benchchem.com]

- 2. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 4-(3-phenylpropyl)- [webbook.nist.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | 2057-49-0 [amp.chemicalbook.com]

- 6. This compound | 2057-49-0 [chemicalbook.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. 2057-49-0 this compound AKSci R095 [aksci.com]

- 12. This compound - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound N-oxide (95%) - Amerigo Scientific [amerigoscientific.com]

- 15. prepchem.com [prepchem.com]

- 16. statsndata.org [statsndata.org]

- 17. 4-phenyl propyl pyridine, 2057-49-0 [thegoodscentscompany.com]

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine (CAS: 2057-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine, a versatile heterocyclic compound with significant applications in synthetic chemistry, materials science, and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging relevance as a scaffold for developing targeted therapeutics.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a pyridine ring substituted at the 4-position with a 3-phenylpropyl group. This structure imparts a combination of aromatic and lipophilic characteristics, making it a valuable building block and solvent.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2057-49-0 | [2] |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [4] |

| Boiling Point | 322 °C (lit.) | [4] |

| Density | 1.03 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.563 (lit.) | [4] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |

| InChI Key | AQIIVEISJBBUCR-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)CCCC2=CC=NC=C2 | [5] |

Table 2: Spectroscopic Data

| Technique | Data Points and Interpretation | Reference(s) |

| ¹H NMR | Spectra available in databases. Expected signals: Aromatic protons of the pyridine ring (approx. 8.5 ppm and 7.1 ppm), aromatic protons of the phenyl ring (approx. 7.1-7.3 ppm), and three distinct aliphatic methylene proton signals of the propyl chain (approx. 2.6-2.7 ppm and 1.9-2.0 ppm). | [6] |

| ¹³C NMR | Spectra available in databases. Expected signals: Aromatic carbons of the pyridine ring (~150 ppm, ~149 ppm, ~124 ppm), aromatic carbons of the phenyl ring (~142 ppm, ~128 ppm, ~126 ppm), and aliphatic carbons of the propyl chain (~35 ppm, ~34 ppm, ~32 ppm). | [7][8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 106, 93, 92, 91. The fragmentation pattern is characterized by cleavage of the propyl chain. | [2][5] |

| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹): ~3025 (Aromatic C-H Stretch), ~2930 & ~2850 (Aliphatic C-H Stretch), ~1600 & ~1495 & ~1450 (Aromatic C=C Ring Stretch), ~750 & ~700 (Aromatic C-H Bend). | [9][10] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. A common and effective laboratory method is the Wolff-Kishner reduction of the corresponding ketone, 4-(3-phenylpropanoyl)pyridine. This reaction deoxygenates the carbonyl group to a methylene group under basic conditions.

Experimental Protocol: Wolff-Kishner Reduction

This protocol details the synthesis of this compound from 4-(3-phenylpropanoyl)pyridine.

Materials:

-

4-(3-phenylpropanoyl)pyridine

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard reflux and distillation glassware

Procedure:

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-(3-phenylpropanoyl)pyridine (1.0 equiv) in diethylene glycol. Add hydrazine hydrate (5.0 equiv) and potassium hydroxide (10.0 equiv).

-

Initial Heating: Heat the reaction mixture to 110-130 °C and maintain for 1 hour. This allows for the in-situ formation of the hydrazone intermediate.[11][12]

-

Water Removal and Reduction: Increase the temperature to approximately 190-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 4-5 hours to drive the reduction.[11] During this time, nitrogen gas will evolve from the reaction mixture.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water.

-

Neutralization and Extraction: Neutralize the aqueous mixture by slowly adding 1 M HCl until it is acidic. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 4-(3-phenylpropyl)- [webbook.nist.gov]

- 4. 4-(3-苯丙基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(2057-49-0) 13C NMR [m.chemicalbook.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

Spectroscopic Analysis of 4-(3-Phenylpropyl)pyridine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 4-(3-phenylpropyl)pyridine, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Physicochemical Properties

This compound is a liquid with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol .[1][2][3] It is also known by other names, including 1-(4-Pyridyl)-3-phenylpropane and 4-Phenylpropylpyridine.[2][3]

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol [3] |

| CAS Number | 2057-49-0[1][2][3] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 322 °C[5] |

| Density | 1.03 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.563[5] |

Spectroscopic Data

The structural elucidation of this compound is supported by data from various spectroscopic techniques.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[6][7]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

¹³C NMR Spectral Data

ChemicalBook provides a ¹³C NMR spectrum for this compound.[8] PubChem also indicates the availability of ¹³C NMR data.[1]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not available in search results |

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[9][10][11] The IR spectrum of this compound would be expected to show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and the C=N and C=C bonds of the pyridine ring.[12]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-3100 | Aromatic C-H Stretch |

| ~2850-2960 | Aliphatic C-H Stretch |

| ~1600, 1450-1500 | Aromatic C=C and C=N Bending |

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[13][14] The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[15]

Mass Spectral Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 197 | 52.4 | [M]⁺ (Molecular Ion) |

| 106 | 47.6 | [C₇H₈N]⁺ |

| 93 | 99.9 | [C₆H₅N]⁺ |

| 92 | 47.6 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

A common method for preparing a sample for NMR analysis involves the following steps:

-

Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[6]

-

Internal Standard : A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[16]

-

Data Acquisition : The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer.[6] The instrument is used to acquire 1D spectra for both ¹H and ¹³C nuclei.

For a liquid sample like this compound, the following "neat" spectrum protocol is often used:

-

Sample Preparation : One to two drops of the pure liquid are placed between two polished salt plates (e.g., NaCl or KBr), creating a thin film.[17] Glass cannot be used as it absorbs IR radiation.[11]

-

Data Acquisition : The salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.[17][18]

-

Analysis : The instrument passes infrared radiation through the sample and detects which frequencies are absorbed, generating the IR spectrum.[9]

The following outlines a general procedure for obtaining an electron ionization mass spectrum:

-

Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[13]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[13]

-

Mass Analysis : The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[13]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[13]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 4-(3-phenylpropyl)- [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound 97 2057-49-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. This compound(2057-49-0) 13C NMR spectrum [chemicalbook.com]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

- 15. Pyridine, 4-(3-phenylpropyl)- [webbook.nist.gov]

- 16. web.mit.edu [web.mit.edu]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

The Solubility Profile of 4-(3-Phenylpropyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(3-Phenylpropyl)pyridine, a versatile heterocyclic compound utilized in the synthesis of various catalytic and pharmaceutical agents. Understanding its solubility in different organic solvents is paramount for its effective application in chemical reactions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Solubility Data of this compound

The solubility of this compound is influenced by the polarity and chemical nature of the solvent. The following table summarizes the available solubility data in various organic solvents and water. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly available literature.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Data Type |

| Methanol | CH₃OH | Polar Protic | Not Specified | 0.1 g/mL[1] | Quantitative |

| Water | H₂O | Polar Protic | 25 | 318.5 mg/L[2][3] | Quantitative |

| Water | H₂O | Polar Protic | Not Specified | Insoluble[1][4] | Qualitative |

| General | - | - | Not Specified | Difficult to mix[2][3][5] | Qualitative |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol describes a widely accepted and reliable method for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method, known as the isothermal shake-flask method, is considered the "gold standard" for thermodynamic solubility measurements.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer with a controlled temperature environment.

-

Agitate the mixtures at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to ensure that the temperature remains constant throughout the equilibration period, as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated, reweigh the vial containing the dried solute.

-

The difference in weight before and after evaporation gives the mass of the dissolved this compound. The initial weight of the solution minus the weight of the dissolved solid gives the weight of the solvent.

-

-

Calculation of Solubility:

-

The solubility can then be expressed in various units, such as g/mL, g/g of solvent, or mol/L.

-

For example, to calculate the solubility in g/mL, divide the mass of the dissolved solid by the volume of the solvent in the aliquot.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine N-oxide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine N-oxide, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. The document details its synthesis from the parent pyridine, outlines its physicochemical properties, and explores its known and potential biological significance.

Core Compound Properties

This compound N-oxide is a solid, characterized by the chemical formula C₁₄H₁₅NO.[1][2] Key quantitative data for this compound and its precursor, this compound, are summarized in Table 1.

| Property | This compound N-oxide | This compound |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅N |

| Molecular Weight | 213.28 g/mol [1] | 197.27 g/mol [3] |

| CAS Number | 34122-28-6[1] | 2057-49-0[3] |

| Appearance | Solid[4] | Liquid[3] |

| Melting Point | 58-65 °C[4] | < -30 °C[5] |

| Boiling Point | Not available | 186 °C at 2.40 mmHg[5] |

| SMILES String | [O-][n+]1ccc(CCCc2ccccc2)cc1[1] | N1=CC=C(C=C1)CCCC2=CC=CC=C2 |

Table 1: Physicochemical Properties

Synthesis of this compound N-oxide

The synthesis of this compound N-oxide is achieved through the N-oxidation of its parent pyridine, this compound. This transformation is a crucial step in modifying the electronic properties of the pyridine ring, enhancing its reactivity for further functionalization.[1] The N-O bond alters the electron distribution within the aromatic system, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.[2]

A common and effective method for this oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Experimental Protocol: N-oxidation of this compound

This protocol is based on established methods for the N-oxidation of pyridines.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound N-oxide can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product as a solid.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as the aliphatic protons of the propyl chain. The chemical shifts of the pyridine protons would be shifted compared to the starting material due to the electronic effect of the N-oxide group.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 213.28 g/mol .

-

Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration.

Biological and Pharmacological Context

The direct biological activities of this compound N-oxide have not been extensively reported in the available scientific literature. However, the broader class of pyridine N-oxides is of significant interest in medicinal chemistry.[2] The N-oxide moiety can act as a hydrogen bond acceptor and can influence the solubility and metabolic stability of a molecule.[2]

Pyridine derivatives, in general, are known to possess a wide range of biological activities, and the introduction of an N-oxide can modulate these properties.[2] For instance, some pyridine derivatives have been investigated for their potential as antimicrobial and antiviral agents.[6] Furthermore, studies on other substituted pyridines have explored their neuroprotective effects and interactions with biological targets like cholinesterase.[7]

It is plausible that this compound N-oxide could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The lipophilic phenylpropyl side chain combined with the polar N-oxide group presents a scaffold that could be further functionalized to target a variety of biological receptors.

Safety Information

This compound N-oxide is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]

Experimental and Logical Workflow Diagrams

To visually represent the synthesis and potential applications, the following diagrams are provided in the DOT language.

Caption: Synthetic workflow for the preparation of this compound N-oxide.

Caption: Logical relationships of this compound N-oxide.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 5. This compound - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound|CAS 2057-49-0 [benchchem.com]

The Pivotal Role of 4-(3-Phenylpropyl)pyridine in the Synthesis of Novel Agrochemicals

For Immediate Release

[City, State] – 4-(3-Phenylpropyl)pyridine is emerging as a critical building block in the synthesis of a new generation of agrochemicals, offering a versatile scaffold for the development of potent fungicides and other crop protection agents. An in-depth analysis of its synthetic applications reveals its role in creating novel active ingredients with promising efficacy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, experimental protocols, and potential applications of agrochemicals derived from this key intermediate.

Core Synthesis and a Key Derivative

This compound serves as a crucial starting material in the synthesis of various derivatives with potential agrochemical applications. One notable derivative is 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl , synthesized through a dimerization reaction. This bipyridyl compound belongs to a class of molecules that have garnered significant interest in agrochemical research for their potential biological activities.

While extensive quantitative efficacy data for 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl is still emerging in publicly available literature, the broader class of 2,2'-bipyridine derivatives has demonstrated significant fungicidal properties. For instance, studies on other substituted 2,2'-bipyridines have shown strong preventative and curative activity against significant plant pathogens such as wheat powdery mildew (Erisyphe graminis) and wheat leaf rust (Puccinia recondita)[1]. This suggests a promising avenue for the application of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl in crop protection.

Experimental Protocols

Synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl from this compound

A documented method for the synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl involves the use of sodamide in xylene.[2]

Materials:

-

This compound

-

Sodium (for the preparation of sodamide)

-

Liquid ammonia

-

Xylene

-

Water

-

Standard laboratory glassware (three-neck flask, dropping funnel, Vigreux column)

-

Heating and stirring apparatus

Procedure:

-

In a one-liter, three-neck flask, prepare 0.22 moles of sodamide from 5.0 g of sodium in liquid ammonia in the usual manner.

-

Replace the ammonia with 348 cc of xylene.

-

Bring the mixture to reflux at 138°C.

-

Add 299.5 g (1.52 moles) of this compound through a dropping funnel. Hydrogen evolution will begin immediately.

-

Continue heating at a temperature range of 138°-153°C for five hours until hydrogen production significantly slows.

-

Cool the reaction mixture to approximately 100°C and hydrolyze with 100 cc of water.

-

Separate the oil layer at room temperature and distill it through a Vigreux column.

Results: This procedure yields unreacted this compound and the desired product, 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of the bipyridyl product, based on the consumed this compound, is reported to be 54.0%.[2]

Logical Workflow for Synthesis

The synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl from this compound can be visualized as a straightforward chemical transformation.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl is a subject for further investigation, the fungicidal activity of related bipyridyl compounds often involves the disruption of key cellular processes in fungi. A plausible signaling pathway affected by such compounds could be the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | This compound (1.52 moles) | [2] |

| Reagent | Sodamide (0.22 moles) | [2] |

| Solvent | Xylene (348 cc) | [2] |

| Reaction Temperature | 138-153°C | [2] |

| Reaction Time | 5 hours | [2] |

| Product | 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl | [2] |

| Yield | 54.0% (based on consumed starting material) | [2] |

Conclusion

This compound is a valuable intermediate in the synthesis of novel agrochemical candidates, particularly bipyridyl derivatives. The synthesis of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl demonstrates a practical route to this class of compounds. While further research is needed to fully elucidate the specific fungicidal efficacy and mode of action of this particular derivative, the established activity of related 2,2'-bipyridines provides a strong rationale for its continued investigation as a potential crop protection agent. The detailed experimental protocol and synthesis workflow provided herein offer a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of next-generation agrochemicals.

References

4-(3-Phenylpropyl)pyridine: A Technical Guide to its Role as a Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Phenylpropyl)pyridine is a versatile organic compound with emerging applications in materials science and catalysis. While its role as a primary ligand in discrete organometallic complexes is an area of prospective development, its inherent structural and electronic properties make it a compelling candidate for influencing the steric and electronic environment of a metal center. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and established applications. Furthermore, it offers a prospective analysis of its potential as a ligand in organometallic chemistry, drawing parallels with structurally related 4-substituted pyridine ligands. Detailed experimental protocols for its synthesis and its use in nanoparticle stabilization are provided, alongside prospective synthetic routes for novel organometallic complexes.

Introduction: The Potential of this compound as a Ligand

This compound belongs to the broad class of pyridine-based ligands, which are fundamental in coordination chemistry and catalysis.[1] The defining feature of this molecule is the presence of a flexible phenylpropyl substituent at the 4-position of the pyridine ring. This substituent imparts a unique combination of steric bulk and electronic properties, suggesting its potential to:

-

Modulate Catalytic Activity and Selectivity: The sterically demanding phenylpropyl group can create a specific coordination environment around a metal center, influencing substrate approach and potentially enhancing selectivity in catalytic reactions such as cross-coupling, hydroformylation, and metathesis.

-

Enhance Solubility: The lipophilic nature of the substituent increases the solubility of the resulting metal complexes in organic solvents, a critical factor for homogeneous catalysis.[2]

-

Stabilize Nanoparticles: The ligand has demonstrated efficacy in stabilizing metallic nanoparticles, preventing agglomeration while maintaining catalytic activity.[3]

This guide will explore both the established data and the prospective applications of this compound in the realm of organometallic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [3] |

| CAS Number | 2057-49-0 | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 322 °C (lit.) | [2] |

| Density | 1.03 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.563 (lit.) | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [2] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale method involves the reaction of an alkyl halide with a metal in pyridine.[5] An alternative green chemistry approach utilizes electrochemical synthesis.[3]

Protocol: Electrochemical Synthesis of this compound [3]

-

Materials:

-

Pyridine

-

3-Phenylpropyl bromide

-

Acetonitrile (solvent)

-

Electrochemical cell with a constant current source

-

-

Procedure:

-

Prepare a solution of pyridine and 3-phenylpropyl bromide in acetonitrile.

-

Subject the solution to constant-current electrolysis.

-

Monitor the reaction for the consumption of starting materials.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by distillation under reduced pressure to yield this compound.

Note: This method has been reported to achieve a 65% yield without the need for a metal catalyst.[3]

-

Role as a Stabilizing Ligand for Nanoparticles

This compound has been effectively used to stabilize metallic nanoparticles, which is crucial for their application in catalysis.[3]

Protocol: Stabilization of Metallic Nanoparticles

-

General Procedure:

-

Synthesize metallic nanoparticles using a suitable reduction method in a non-coordinating solvent.

-

Prepare a solution of this compound in the same solvent.

-

Add the ligand solution to the nanoparticle suspension under vigorous stirring.

-

Allow the mixture to stir for a specified period to ensure complete coordination of the ligand to the nanoparticle surface.

-

The stabilized nanoparticles can then be isolated by centrifugation and washed to remove excess ligand.

NMR spectroscopy can be used to confirm the interaction between the aromatic groups of the ligand and the metallic surface.[3]

-

Application in Electrochemistry

The compound serves as an organic solvent phase in three-phase boundary electrochemical experiments, where microdroplets are immobilized on an electrode surface.[2][6]

Protocol: Preparation of Microdroplet-Immobilized Electrodes [2][6]

-

Materials:

-

This compound (PPP)

-

Redox-active species (e.g., Cobalt tetraphenylporphyrin)

-

Graphite electrode

-

Aqueous electrolyte

-

-

Procedure:

-

Dissolve the redox-active species in this compound.

-

Deposit microdroplets of this organic solution onto the surface of a basal plane pyrolytic graphite electrode.

-

Immerse the modified electrode into an aqueous electrolyte solution.

-

The system is now ready for electrochemical analysis (e.g., cyclic voltammetry) to study ion transfer and redox reactions at the liquid-liquid interface.

-

Prospective Role in Organometallic Chemistry and Catalysis

While dedicated studies on discrete organometallic complexes of this compound are limited, its structural similarity to other 4-alkylpyridines allows for a prospective analysis of its potential.

Synthesis of Organometallic Complexes: A Prospective View

Standard synthetic methodologies for preparing pyridine-containing metal complexes are expected to be applicable. A common approach involves the reaction of a metal precursor with the pyridine ligand in a suitable solvent.

Prospective Protocol: Synthesis of a Dichloro-bis(this compound)palladium(II) Complex

-

Reaction: PdCl₂(CH₃CN)₂ + 2 (this compound) → [PdCl₂(this compound)₂] + 2 CH₃CN

-

Materials:

-

Bis(acetonitrile)palladium(II) chloride

-

This compound

-

Dichloromethane (solvent)

-

Hexane (for precipitation)

-

-

Procedure:

-

Dissolve bis(acetonitrile)palladium(II) chloride in dichloromethane.

-

To this solution, add a solution of this compound (2 equivalents) in dichloromethane dropwise with stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC or NMR until completion.

-

Reduce the solvent volume under vacuum and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield the desired complex.

This protocol is adapted from general procedures for the synthesis of [PdCl₂(4-alkylpyridine)₂] complexes.[7]

-

Potential Catalytic Applications

Based on the performance of analogous complexes, this compound-ligated metal centers could be effective in a range of catalytic transformations.

Table 2: Prospective Catalytic Applications

| Metal Center | Ligand Type (Analogous) | Potential Reaction Type | Rationale | Reference(s) |

| Palladium | 4-Alkylpyridines | Suzuki-Miyaura, Heck | The steric and electronic properties of 4-substituted pyridines can tune the activity of Pd(II) precatalysts. | [7] |

| Rhodium | Pyridine-containing phosphines | Hydroformylation | The pyridine moiety can influence the electronic properties of the rhodium center, affecting regioselectivity. | [8][9] |

| Ruthenium | Pyridine derivatives in NHC- or phosphine-based systems | Olefin Metathesis | Sterically demanding pyridine ligands can enhance catalyst stability and activity, particularly in the formation of hindered C-C double bonds. | [3] |

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and application.

Caption: Workflow from ligand synthesis to prospective applications.

Caption: A prospective catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound presents an intriguing profile for applications in organometallic chemistry. While its utility in electrochemistry and nanoparticle stabilization is established, its potential as a primary ligand for homogeneous catalysis remains largely untapped. The presence of the bulky and lipophilic phenylpropyl group is anticipated to offer advantages in terms of solubility and steric control. Future research should focus on the systematic synthesis and characterization of its coordination complexes with various transition metals, followed by rigorous evaluation of their catalytic performance in key organic transformations. Such studies will be crucial in defining the role of this compound as a valuable tool in the design of novel and efficient catalysts.

References

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Ion transfer processes at 4-(3-phenylpropyl)-pyridine | aqueous electrolyte | electrode triple phase boundary systems supported by graphite and by mesoporous TiO2 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 4-(3-Phenylpropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-(3-phenylpropyl)pyridine, a heterocyclic compound used in various chemical synthesis applications. The following sections detail its physical and chemical properties, toxicological data, hazard classifications, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H15N | [2] |

| Molecular Weight | 197.27 g/mol | [3] |

| Boiling Point | 322 °C (lit.) | [1][4] |

| 185 - 187 °C @ 23.998 hPa | [2] | |

| Density | 1.03 g/mL at 25 °C (lit.) | [1][4] |

| Flash Point | 136 °C / 276.8 °F | [2] |

| 113 °C - closed cup | [4] | |

| >230 °F | [5][6] | |

| Refractive Index | n20/D 1.563 (lit.) | [1][4] |

| Water Solubility | 318.5mg/L at 25℃ | [5][6] |

| logP | 4.04 at 25℃ | [5][6] |

| pKa | 6.05±0.10 (Predicted) | [5] |

| Vapor Pressure | 0.023Pa at 25℃ | [5][6] |

Toxicological Information

| Test | Result | Reference |

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg (Rat) | [2] |

It is important to note that a full toxicological profile, including chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity, has not been extensively reported in the available literature.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard information is outlined below.

GHS Pictogram:

GHS Hazard Statements:

GHS Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to minimize exposure and ensure safety. The following diagram illustrates a recommended workflow.

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is essential. The following measures are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[2][7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][7]

Personal Protective Equipment and Engineering Controls

To minimize the risk of exposure, the following personal protective equipment (PPE) and engineering controls should be utilized:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if exposure limits are exceeded or irritation is experienced, a suitable respirator should be worn.[2]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke when using this product.[2]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[2] Store locked up.[2][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.[8]

Incompatible Materials

Avoid contact with the following materials:

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize the associated health and safety risks. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound | 2057-49-0 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 2057-49-0 [sigmaaldrich.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 2057-49-0 [amp.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Thermal Stability of 4-(3-Phenylpropyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-(3-Phenylpropyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its known physical properties, safety data, and thermal analysis data of structurally related compounds to provide a robust framework for its handling and use in thermally demanding applications. This document outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents estimated thermal stability data, and proposes a potential thermal decomposition pathway.

Introduction

This compound is a heterocyclic compound with applications in various fields, including as a ligand in catalysis and as a component in electrochemical studies. Its thermal stability is a critical parameter for its use in chemical reactions conducted at elevated temperatures and for ensuring its safe storage and handling. This guide aims to provide an in-depth understanding of the thermal behavior of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The high boiling point of 322 °C suggests a relatively low volatility and substantial thermal stability under normal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Boiling Point | 322 °C |

| Flash Point | > 110 °C (> 230 °F) |

| Appearance | Colorless to pale yellow liquid |

| Stability | Stable under normal conditions |

Thermal Stability Analysis: Estimated Data

Table 2: Estimated Thermogravimetric Analysis (TGA) Data for this compound (Inert Atmosphere)

| Parameter | Estimated Value |

| Onset of Decomposition (T_onset) | 350 - 400 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 400 - 450 °C |

| 5% Weight Loss Temperature | ~ 360 °C |

| 50% Weight Loss Temperature | ~ 420 °C |

| Residual Mass at 600 °C | < 5% |

Table 3: Estimated Differential Scanning Calorimetry (DSC) Data for this compound (Inert Atmosphere)

| Parameter | Estimated Value/Observation |

| Endothermic Events (below decomposition) | No significant events expected below 300 °C |

| Exothermic Events (decomposition) | Broad exotherm corresponding to decomposition |

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes decomposition and to quantify the associated mass loss.

Instrumentation:

-

Thermogravimetric Analyzer

-

High-purity nitrogen gas (99.999%)

-

Analytical balance

-

Aluminum or platinum sample pans

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and free of any solvent.

-

Instrument Setup:

-

Tare an empty TGA sample pan.

-

Accurately weigh 5-10 mg of the sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Determine the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Instrumentation:

-

Differential Scanning Calorimeter

-

High-purity nitrogen gas (99.999%)

-

Hermetically sealed aluminum pans

-

Crimper for sealing pans

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Seal the pan using a crimper to prevent volatilization before decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and analyze any endothermic or exothermic peaks.

-

Determine the onset temperature and peak temperature for any observed thermal events.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound and known thermal decomposition mechanisms of similar aromatic and heterocyclic compounds, a plausible decomposition pathway is proposed. The weakest bonds are likely the C-C bonds of the propyl chain and the C-C bonds connecting the propyl chain to the aromatic rings. Initial decomposition is likely to involve homolytic cleavage of these bonds, leading to the formation of various smaller radical fragments. In the presence of oxygen, these fragments would be further oxidized. A safety data sheet for this compound indicates that under combustion conditions, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).

Caption: Proposed thermal decomposition pathways.

Conclusion

This compound is a thermally stable organic compound, as indicated by its high boiling point. While direct experimental TGA and DSC data are not widely available, estimations based on its structure and the properties of related compounds suggest that significant thermal decomposition begins above 350 °C in an inert atmosphere. For applications requiring high-temperature processing, it is crucial to perform experimental thermal analysis as outlined in this guide to obtain precise data for the specific conditions of use. Under combustion, the compound is expected to decompose into hazardous products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide. This guide provides a foundational understanding and the necessary experimental framework for researchers and professionals working with this compound.

Methodological & Application

Application Note: Synthesis of 4-(3-Phenylpropyl)pyridine via Wolff-Kishner Reduction

Abstract

This application note provides a detailed protocol for the synthesis of 4-(3-phenylpropyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of the ketone intermediate, 3-phenyl-1-(pyridin-4-yl)propan-1-one, followed by its deoxygenation to the target alkane via the Wolff-Kishner reduction. This document outlines the reaction mechanism, provides comprehensive experimental procedures, and tabulates the physicochemical and spectral data of the final product. Diagrams illustrating the reaction workflow and mechanism are included to facilitate understanding.

Introduction

The Wolff-Kishner reduction is a fundamental organic reaction used to convert a carbonyl group of a ketone or aldehyde into a methylene group (-CH₂-).[1][2][3] The reaction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction.[4] The reaction proceeds by heating the carbonyl compound with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[5] A widely used and efficient variant is the Huang-Minlon modification, which involves refluxing the reactants and then distilling off water and excess hydrazine to drive the reaction to completion at a higher temperature.[6]

This compound is an organic compound that serves as a versatile building block. It has been utilized in the study of electrochemical processes and as a ligand in the preparation of transition metal complexes for catalysis.[7] This protocol details its synthesis from a suitable ketone precursor, 3-phenyl-1-(pyridin-4-yl)propan-1-one, employing the robust and high-yielding Wolff-Kishner reduction.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of 3-phenyl-1-(pyridin-4-yl)propan-1-one (Ketone Intermediate): A plausible route to the ketone intermediate is the reaction between 4-cyanopyridine and the Grignard reagent derived from 2-phenylethyl bromide. This is a standard method for the formation of ketones from nitriles.

-

Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkane, this compound, using hydrazine hydrate and a strong base.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrazine hydrate is highly toxic and corrosive.

Representative Protocol for Synthesis of 3-phenyl-1-(pyridin-4-yl)propan-1-one

This is a representative procedure based on established organometallic reactions with nitriles, as a specific cited protocol was not found in the searched literature.

-

Grignard Reagent Preparation: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine.

-

Add a solution of 2-phenylethyl bromide (18.5 g, 100 mmol) in 100 mL of anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-cyanopyridine (10.4 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto 200 g of crushed ice and add 50 mL of 2 M HCl. Stir until all solids dissolve.

-

Separate the aqueous layer and wash the ether layer with 50 mL of water.

-

Make the aqueous layer basic (pH ~10) with 2 M NaOH and extract with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-phenyl-1-(pyridin-4-yl)propan-1-one.

Protocol for Wolff-Kishner Reduction to this compound

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reduction and represents a standard procedure for this transformation.[6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 3-phenyl-1-(pyridin-4-yl)propan-1-one (10.55 g, 50 mmol), diethylene glycol (100 mL), and hydrazine hydrate (85%, 10 mL, ~175 mmol).

-

Add potassium hydroxide pellets (8.4 g, 150 mmol) to the mixture.

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1.5 hours. The solution may become colored.

-

Decomposition: Remove the reflux condenser and replace it with a distillation head. Heat the flask to distill off water and excess hydrazine hydrate. Continue heating until the temperature of the reaction mixture reaches 190-200 °C.

-

Once the temperature has stabilized, reattach the reflux condenser and maintain the mixture at reflux (around 195 °C) for an additional 4 hours. Nitrogen gas evolution should be observed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [8] |

| Molecular Weight | 197.28 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 322 °C (lit.) | [7] |

| Density | 1.03 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.563 (lit.) | [7] |

| Water Solubility | Difficult to mix | [7] |

Spectral Data of this compound

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~8.5 (d, 2H, pyridine-Hα), ~7.1-7.3 (m, 7H, pyridine-Hβ and Ph-H), ~2.65 (t, 2H, -CH₂-py), ~2.6 (t, 2H, -CH₂-Ph), ~1.95 (m, 2H, -CH₂-CH₂-CH₂-) | N/A (Predicted) |

| ¹³C NMR (CDCl₃) | δ ~150.1 (Cα-py), ~149.8 (Cγ-py), ~141.8 (C-ipso Ph), ~128.5 (C-Ph), ~128.4 (C-Ph), ~126.0 (C-Ph), ~124.0 (Cβ-py), ~35.5 (-CH₂-), ~33.0 (-CH₂-), ~32.5 (-CH₂-) | [4] |

| Mass Spectrum (EI) | m/z (%): 197 (M⁺), 106, 91 | [9] |

| IR (neat) | ν (cm⁻¹): ~3026 (Ar C-H), ~2928, 2856 (Alkyl C-H), ~1602, 1558 (C=C, C=N stretch) | N/A (Predicted) |

Reaction Mechanism

The Wolff-Kishner reduction proceeds via the in-situ formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of nitrogen gas to form a carbanion, which is subsequently protonated by the solvent.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving the formation of a ketone intermediate followed by a Wolff-Kishner reduction. The Huang-Minlon modification offers an efficient, one-pot procedure for the deoxygenation step, providing good yields under strongly basic conditions. This application note provides researchers with a detailed and practical guide for the laboratory-scale preparation of this useful chemical intermediate.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. US4675410A - Process for the production of pyridine or alkyl substituted pyridines - Google Patents [patents.google.com]

- 3. DE3571973D1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 6. US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs - Google Patents [patents.google.com]

- 7. This compound - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 8. This compound | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 4-(3-Phenylpropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-phenylpropyl)pyridine, a valuable building block in pharmaceutical and materials science research. The focus is on modern, efficient nickel-catalyzed cross-coupling methodologies, offering advantages in terms of cost-effectiveness and catalytic versatility over traditional palladium-based systems.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds.[1][2] These methods are particularly advantageous for the synthesis of complex organic molecules, including pyridine derivatives, due to the lower cost and unique reactivity of nickel catalysts compared to their palladium counterparts.[3] This document outlines a specific, high-yield nickel-catalyzed synthesis of this compound.

The synthesis of this compound can be achieved through various nickel-catalyzed cross-coupling reactions, including but not limited to Kumada, Suzuki, and Negishi couplings.[1][4][5] A particularly effective method involves the direct coupling of a readily available pyridine derivative with a phenylpropyl source.

Data Presentation